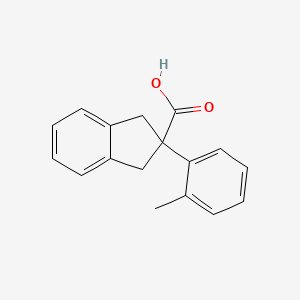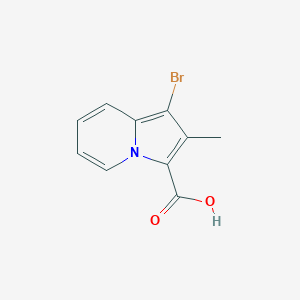![molecular formula C14H12N4O B11861308 2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370588-90-2](/img/structure/B11861308.png)
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has been studied for various scientific research applications, including:
作用机制
The mechanism of action of 2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents.
Pyrazolo[3,4-d]pyrimidines: These compounds have a similar bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have a triazine ring fused to the pyrazole ring.
Uniqueness
2-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with specific molecular targets, such as the PI3K/AKT/mTOR pathway, sets it apart from other similar compounds .
属性
CAS 编号 |
370588-90-2 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC 名称 |
2-methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C14H12N4O/c1-9-4-2-3-5-10(9)14(19)17-12-6-7-15-13-11(12)8-16-18-13/h2-8H,1H3,(H2,15,16,17,18,19) |
InChI 键 |
KXONXQKLHPCCPG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=C3C=NNC3=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Phenyl-3,4-dihydrochromeno[3,4-d]imidazole](/img/structure/B11861244.png)



![tert-Butyl 2-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11861273.png)
![3-Methyl-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide](/img/structure/B11861274.png)
![(trans-4'-Propyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11861278.png)

![2-(4-Amino-1-phenylpyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile](/img/structure/B11861291.png)

![3-Methyl-1-phenyl-9H-indeno[2,1-c]pyridine](/img/structure/B11861306.png)

